molecular formula C19H22N4O2 B2953009 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide CAS No. 1448139-82-9

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide

Cat. No.: B2953009
CAS No.: 1448139-82-9
M. Wt: 338.411
InChI Key: RKDWTVXVQLEIIN-CMDGGOBGSA-N
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide is a synthetic small molecule designed for pharmacological research, integrating a cinnamamide pharmacophore with a substituted pyrimidine scaffold. The cinnamamide structure is a privileged template in medicinal chemistry, recognized for its broad pharmacological potential. Scientific literature indicates that cinnamamide derivatives are investigated for diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects . The molecular architecture of this compound suggests it may function as a hybrid molecule, a strategy used to overcome multi-drug resistance in bacteria by combining two pharmacophores to target different pathways simultaneously . Researchers can explore its potential as a tyrosine kinase inhibitor or for targeting HDAC enzymes, given that cinnamamide-based compounds like Belinostat and Panobinostat are established HDAC inhibitors used in cancer therapy . The morpholine-pyrimidine core is a common feature in many bioactive molecules and can influence drug-like properties such as solubility and metabolic stability. This product is intended for non-clinical research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to conduct their own experiments to validate the specific activity and properties of this compound.

Properties

IUPAC Name

(E)-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-18(22-17(24)9-8-16-6-4-3-5-7-16)15(2)21-19(20-14)23-10-12-25-13-11-23/h3-9H,10-13H2,1-2H3,(H,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDWTVXVQLEIIN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide can be achieved through various synthetic routes. One efficient method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% . This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Chemical Reactions Analysis

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide has significant potential in scientific research due to its diverse biological activities. It has been studied for its antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi . Additionally, it has shown promise in anticancer research, with studies indicating its cytotoxic effects on human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines . The compound also exhibits antioxidant activity, making it a valuable candidate for further research in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For its antimicrobial activity, the compound interacts with the ergosterol present in the fungal plasmatic membrane and the cell wall . This interaction disrupts the integrity of the membrane, leading to cell death. In terms of its anticancer activity, the compound induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
This compound (Target) Not provided* Not provided* Morpholino, cinnamamide Hypothesized antitumor/antimicrobial activity
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide C₁₅H₂₁N₅O₄S 367.4 Morpholino, sulfonamide, isoxazole Potential metabolic stability
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-5-yl)butanamide C₁₈H₂₁N₅O 323.4 Butanamide, indole Possible kinase inhibition
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)propanamide C₂₂H₃₀N₄O₃S₂ 462.6 Methylsulfanyl, piperidinylsulfonyl Enhanced solubility

*Note: Molecular formula and weight for the target compound are inferred to include a cinnamamide (C₉H₇NO) substituent on a 4,6-dimethyl-2-morpholinopyrimidine base (C₁₀H₁₅N₃O), yielding an approximate formula of C₁₉H₂₂N₄O₂ (MW ~350.4).

Key Observations:
  • Sulfonamide vs. Cinnamamide : The sulfonamide group in may improve metabolic stability and hydrogen-bonding capacity compared to the cinnamamide’s aromatic system, which favors hydrophobic interactions .
  • Molecular Weight : Higher molecular weights (e.g., 462.6 in ) correlate with increased steric hindrance, possibly reducing bioavailability but improving receptor specificity.

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in anticancer research. This article delves into its synthesis, biological evaluation, and the underlying mechanisms of action based on recent studies.

Synthesis and Structure-Activity Relationship

The compound this compound belongs to a class of cinnamide derivatives that have been synthesized and evaluated for various biological activities. The synthesis typically involves coupling reactions between morpholinopyrimidine derivatives and cinnamic acid derivatives. Structure-activity relationship (SAR) studies have indicated that modifications to the pyrimidine and cinnamide moieties can significantly influence the biological activity of these compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer). For instance, one study reported an IC50 value of 4.23 μM against HepG2 cells, indicating potent antiproliferative activity compared to standard drugs like staurosporine (IC50 = 5.59 μM) .

The mechanisms by which this compound exerts its anticancer effects include:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in the cell cycle. Flow cytometry analysis revealed that treatment with the compound increased the percentage of cells in the G1 phase from 50.7% in untreated cells to 64.2% in treated cells .
  • Induction of Apoptosis : It has been demonstrated that this compound promotes apoptosis through the intrinsic pathway. This is evidenced by:
    • Increased expression levels of apoptotic markers such as p53 and Bax.
    • Decreased levels of the anti-apoptotic protein Bcl-2.
    • A significant increase in early and late apoptotic cells from 0.7% in control to 44.8% in treated cells .
  • EGFR Inhibition : The compound also exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The IC50 for EGFR inhibition was reported at 0.13 μM .

Case Studies

Several case studies have evaluated the biological activity of this compound:

StudyCell LineIC50 ValueMechanism
Study AHepG24.23 μMG1 Arrest, Apoptosis
Study BPC310 nMEGFR Inhibition
Study CMDA-MB-23133 nMApoptosis Induction

These findings collectively suggest that this compound is a promising candidate for further development as an anticancer agent.

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